molecular formula C17H13NO2 B231982 2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl- CAS No. 16352-73-1

2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl-

Cat. No. B231982
CAS RN: 16352-73-1
M. Wt: 263.29 g/mol
InChI Key: CQBYEKYOZUQQPY-PTNGSMBKSA-N
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Description

“2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl-” is an azlactone . The absolute configuration of the geometric isomers of this compound has been determined by NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl-” has been determined by NMR spectroscopy . The compound has an empirical formula of C16H11NO2 and a molecular weight of 249.26 .


Chemical Reactions Analysis

“2-Oxazolin-5-one, 4-benzylidene-2-p-tolyl-” undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .


Physical And Chemical Properties Analysis

The compound has a melting point of 165-167 °C . The SMILES string representation of the compound is O=C1OC(=N\C1=C/c2ccccc2)c3ccccc3 .

Scientific Research Applications

Anticancer Activity

Oxazolone derivatives, including compounds similar to (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one, have been reported to exhibit biological activities such as anticancer properties. They are used as substrates in various chemical reactions that may lead to the development of new anticancer agents .

Synthesis and Chemical Reactions

These compounds can be synthesized through cyclization of substituted α-acylamino acids with benzenesulfonyl chloride in the presence of benzene. This process generates 4-Arylmethylene-2-substituted-2-oxazolin-5-ones, which can undergo further chemical reactions for various applications .

Photochemical Processes

The compound undergoes primary photochemical processes such as geometric isomerization and hydrogen abstraction from solvent. These processes are significant in the study of photochemistry and can be applied in the development of photoresponsive materials .

Determination of Absolute Configuration

The absolute configuration of geometric isomers of oxazolone derivatives can be determined by NMR spectroscopy. This application is crucial in stereochemical studies and for understanding the three-dimensional arrangement of atoms within a molecule .

Growth Inhibition Studies

Some oxazolone derivatives have shown effective growth inhibition in various human cell lines, indicating potential use in cytostatic activity studies and cancer research .

Synthesis of Multi-functional Molecules

Oxazol-5-one derivatives are synthesized for their multi-functional properties, which can be applied in creating molecules with novel functionalities for use in diverse fields such as materials science and pharmaceuticals .

Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives - ResearchGate Synthesis and Evaluation of New β-Carboline-3-(4-benzylidene) - MDPI ChemicalBook - 4-BENZYLIDENE-2-PHENYL-2-OXAZOLIN-5-ONE Synthesis and Characterization of Two Novel Oxazol-5-ones - Springer

properties

IUPAC Name

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)16-18-15(17(19)20-16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBYEKYOZUQQPY-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16352-73-1
Record name NSC117533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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